4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
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Overview
Description
4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one involves multiple steps. One common method includes the reaction of 1-bromo-4-(2-phenylpropyl)benzene with ethisterone in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts. The reaction is carried out in anhydrous acetonitrile at 70°C under nitrogen atmosphere for 8 hours. The product is then purified using flash column chromatography with petroleum ether/ethyl acetate as the eluent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hormone-related disorders.
Mechanism of Action
The mechanism of action of 4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to hormone receptors, modulating their activity and influencing various biological processes. It may also interact with enzymes involved in metabolic pathways, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-Dimethylhexyl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 4-(decyloxy)benzoate
Uniqueness
4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its oxolan-2-one moiety and the presence of multiple chiral centers contribute to its versatility in various applications .
Properties
Molecular Formula |
C26H38O3 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C26H38O3/c1-23(2)20-7-6-19-18(24(20,3)11-10-21(23)27)9-13-25(4)17(8-12-26(19,25)5)16-14-22(28)29-15-16/h6,16-18,20H,7-15H2,1-5H3/t16?,17?,18?,20?,24-,25+,26-/m1/s1 |
InChI Key |
BWKLKUMHNBYPDA-VANDCKPMSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=CCC4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CCC2C5CC(=O)OC5)C |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5)C)C)C |
Origin of Product |
United States |
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